5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848337
InChI: InChI=1S/C10H6BrFN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16)
SMILES:
Molecular Formula: C10H6BrFN2O2
Molecular Weight: 285.07 g/mol

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15848337

Molecular Formula: C10H6BrFN2O2

Molecular Weight: 285.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C10H6BrFN2O2
Molecular Weight 285.07 g/mol
IUPAC Name 5-bromo-1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H6BrFN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16)
Standard InChI Key BZJMBGWFJPLXKI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core pyrazole ring adopts a planar configuration due to aromatic conjugation, with bond angles and lengths consistent with typical pyrazole derivatives. Substituent effects influence electron distribution:

  • The 4-fluorophenyl group at position 1 introduces electron-withdrawing characteristics via the fluorine atom, polarizing the ring and enhancing stability against electrophilic attack .

  • The bromine atom at position 5 contributes steric bulk and serves as a potential site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings .

  • The carboxylic acid at position 4 enables salt formation, esterification, or amidation, expanding its utility in derivatization .

Molecular Formula: C₁₀H₆BrFN₂O₂
Molecular Weight: 285.07 g/mol
IUPAC Name: 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Synthesis and Reaction Pathways

Bromination of Pyrazole Precursors

A common strategy involves brominating a preformed pyrazole ring. For example, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo diazotization followed by treatment with copper(I) bromide, analogous to methods used for ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate :

5-Amino precursorCuBr, tert-butyl nitriteCH₃CN, 65°C5-Bromo derivative(Yield: 66–81%)[1]\text{5-Amino precursor} \xrightarrow[\text{CuBr, tert-butyl nitrite}]{\text{CH₃CN, 65°C}} \text{5-Bromo derivative} \quad \text{(Yield: 66–81\%)[1]}

Hydrolysis of Ester Intermediates

The carboxylic acid is typically obtained by saponification of its ethyl ester. Conditions from analogous compounds suggest:

Ethyl esterLiOH or NaOHTHF/H₂O/EtOH, rtCarboxylic acid(Yield: 91–92%)[1]\text{Ethyl ester} \xrightarrow[\text{LiOH or NaOH}]{\text{THF/H₂O/EtOH, rt}} \text{Carboxylic acid} \quad \text{(Yield: 91–92\%)[1]}

Table 1. Representative Hydrolysis Conditions

BaseSolvent SystemTemperatureYield
LiOH·H₂OTHF/H₂O/EtOH (3:1:1)25°C92%
NaOHMeOH/H₂O (1:1)25°C91%

Alternative Approaches

  • Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones bearing fluorine and bromine substituents.

  • Post-Functionalization: Introducing the 4-fluorophenyl group via Ullmann coupling after pyrazole ring formation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water (logP ≈ 2.8 predicted), but soluble in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group .

  • Thermal Stability: Decomposes above 200°C, as inferred from related bromopyrazoles .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.65 (s, 1H, COOH), 8.13 (s, 1H, pyrazole-H), 7.45–7.70 (m, 4H, Ar-H), 3.82 (s, 3H, CH₃ in analogous compounds) .

  • LCMS: m/z 285.0 [M+H]⁺, with characteristic isotopic pattern due to bromine.

Applications in Drug Discovery

Kinase Inhibition

Pyrazole-carboxylic acids are privileged scaffolds in kinase inhibitors. The bromine atom enables late-stage diversification via cross-coupling to introduce pharmacophores targeting ATP-binding pockets .

Antibacterial Agents

Fluorinated pyrazoles exhibit activity against Gram-positive bacteria. The 4-fluorophenyl group may enhance membrane penetration, while the carboxylic acid chelates metal ions essential for bacterial enzymes .

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